3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one
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Overview
Description
3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one is a complex organic compound characterized by its unique bicyclic structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is to start with a suitable bicyclic precursor, such as 2-thia-5-azabicyclo[2.2.1]heptane, and then introduce the oxazolidin-2-one moiety through a series of reactions involving protection, functionalization, and cyclization steps.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the specific reaction conditions required for each step. This might include the use of high-pressure reactors, temperature control systems, and specialized catalysts to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield sulfoxides or sulfones, while reduction reactions could produce thiol derivatives.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can serve as a versatile intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for constructing new chemical entities with potential biological activity.
Medicine
In the field of medicine, 3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one has shown promise as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed for applications in polymer chemistry, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which 3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one exerts its effects depends on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one include:
2-Azabicyclo[2.2.1]heptane derivatives
Oxazolidin-2-one derivatives
Thiol-containing bicyclic compounds
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of structural features, which may confer unique chemical and biological properties. This uniqueness makes it a valuable candidate for further research and development.
Properties
IUPAC Name |
3-[2-oxo-2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c13-9(5-11-1-2-15-10(11)14)12-4-8-3-7(12)6-16-8/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZTWMVSQHQJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(=O)N2CC3CC2CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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